molecular formula C9H7ClF3NO2 B13544450 2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)acetic acid

2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B13544450
M. Wt: 253.60 g/mol
InChI Key: YRYOQHCSUUITEO-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)acetic acid is an organic compound that features a unique combination of amino, chloro, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)benzaldehyde.

    Amination: The benzaldehyde is subjected to amination using ammonia or an amine source to introduce the amino group.

    Formation of Acetic Acid Moiety: The intermediate product is then reacted with a suitable reagent, such as glycine or its derivatives, to form the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)aniline
  • 2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid

Uniqueness

2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H7ClF3NO2

Molecular Weight

253.60 g/mol

IUPAC Name

2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H7ClF3NO2/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7H,14H2,(H,15,16)

InChI Key

YRYOQHCSUUITEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)N)Cl

Origin of Product

United States

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